Cas no 1094210-31-7 (2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline)

2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline structure
1094210-31-7 structure
Product name:2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline
CAS No:1094210-31-7
MF:C33H27NO
Molecular Weight:453.57358
CID:1093964
PubChem ID:72942919

2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline 化学的及び物理的性質

名前と識別子

    • 2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline
    • 2-(4-methoxyphenyl)-4,5,7-triphenyl-1,3-dihydroisoindole
    • 1094210-31-7
    • SB65278
    • インチ: InChI=1S/C33H27NO/c1-35-28-19-17-27(18-20-28)34-22-31-29(24-11-5-2-6-12-24)21-30(25-13-7-3-8-14-25)33(32(31)23-34)26-15-9-4-10-16-26/h2-21H,22-23H2,1H3
    • InChIKey: MVQVAKSEDCAXRM-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)N2CC3=C(C2)C(=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

計算された属性

  • 精确分子量: 453.209264485g/mol
  • 同位素质量: 453.209264485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 638
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 8
  • トポロジー分子極性表面積: 12.5Ų

2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM146358-1g
2-(4-methoxyphenyl)-4,5,7-triphenylisoindoline
1094210-31-7 95%
1g
$720 2021-08-05
Chemenu
CM146358-1g
2-(4-methoxyphenyl)-4,5,7-triphenylisoindoline
1094210-31-7 95%
1g
$628 2022-06-14
Alichem
A199007581-1g
2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline
1094210-31-7 95%
1g
$613.80 2023-09-04

2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline 関連文献

2-(4-Methoxyphenyl)-4,5,7-triphenylisoindolineに関する追加情報

Introduction to 2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline (CAS No. 1094210-31-7)

2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline, identified by its Chemical Abstracts Service number CAS No. 1094210-31-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This tricyclic molecule, characterized by its intricate aromatic framework, represents a class of heterocyclic compounds that exhibit remarkable structural and functional diversity. The presence of multiple phenyl rings and a methoxy substituent at the para position of one of the aromatic rings contributes to its unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and applications.

The compound's structure consists of an isoindoline core, which is a fused tricyclic system comprising two benzene rings and a pyrrole ring. This core architecture is known for its stability and potential utility in the design of bioactive molecules. The 4-methoxyphenyl group introduces a polar moiety that can influence solubility, intermolecular interactions, and electronic distribution across the molecule. Additionally, the triphenylisoindoline backbone suggests a high degree of hydrophobicity, which may be advantageous for membrane interactions or binding to hydrophobic pockets in biological targets.

In recent years, there has been growing interest in isoindoline derivatives due to their demonstrated potential in various pharmaceutical applications. The structural motif is found in several natural products and bioactive compounds, which has spurred extensive research into its synthetic methodologies and biological activities. The 2-(4-methoxyphenyl)-4,5,7-triphenylisoindoline scaffold has been explored as a precursor for developing molecules with antimicrobial, anticancer, and anti-inflammatory properties. Its rigid tricyclic structure provides a stable platform for drug design, allowing for precise tuning of physicochemical properties through functionalization.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The isoindoline core can be accessed through multiple pathways, including cyclization reactions of appropriately substituted precursors. The methoxy group at the para position on the aromatic ring enhances reactivity in certain transformations, such as cross-coupling reactions, which are pivotal in modern drug discovery. Furthermore, the presence of multiple phenyl rings offers opportunities for further derivatization via electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Recent studies have highlighted the 2-(4-methoxyphenyl)-4,5,7-triphenylisoindoline as a promising candidate for photophysical applications. Isoindoline derivatives are known to exhibit strong fluorescence characteristics due to their rigid conjugated systems. The methoxy group can modulate the emission wavelength and quantum yield of the molecule when excited under UV or visible light. This property makes it an attractive candidate for use in bioimaging probes or fluorescent sensors. Researchers have reported its potential utility in cellular staining and tracking experiments due to its favorable photostability and brightness.

The compound's biological profile has also been extensively investigated. In vitro studies have suggested that derivatives of this class may interact with specific enzymes or receptors involved in disease pathways. For instance, modifications at the triphenylisoindoline core have been shown to influence binding affinity to targets such as kinases or transcription factors. While 2-(4-methoxyphenyl)-4,5,7-triphenylisoindoline itself may not exhibit significant activity on its own, it serves as a valuable intermediate for generating libraries of analogs with tailored pharmacological properties.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps often include palladium-catalyzed cross-coupling reactions to construct the tricyclic system followed by functional group interconversions to introduce the methoxy substituent and phenyl rings at desired positions. Advances in flow chemistry have also enabled more efficient production scales for such complex molecules.

In conclusion,2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline (CAS No. 1094210-31-7) represents a structurally intriguing compound with broad potential applications across pharmaceuticals and materials science. Its unique architecture combines hydrophobicity with polar functionalities through strategic substitutions on the isoindoline core. Ongoing research continues to uncover new synthetic routes and biological activities associated with this scaffold, underscoring its importance as both a research tool and a candidate for further development into novel therapeutic agents or functional materials.

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